

Application Notes and Protocols: TUNA Unified Multimodal Model for Drug Discovery

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Compound of Interest

Compound Name: Tuna AI

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Introduction

The accurate prediction of protein-ligand binding affinity is a cornerstone of modern drug discovery, enabling the rapid screening of potential therapeutic compounds. The TUNA (Target-aware Unified Network for Affinity) model represents a significant advancement in this field, offering a deep learning framework that integrates multiple data modalities to predict binding affinity with high accuracy.[1] Unlike traditional methods that may rely solely on protein sequences or rigid structural information, TUNA leverages global protein sequences, localized binding pocket representations, and comprehensive ligand features from both SMILES strings and molecular graphs.[1] This multi-modal approach allows TUNA to remain competitive with structure-based methods while offering broader applicability, especially for proteins without experimentally determined structures.[1] Its interpretable cross-modal attention mechanism further enhances its utility by enabling the inference of potential binding sites, providing crucial insights for drug development professionals.[1]

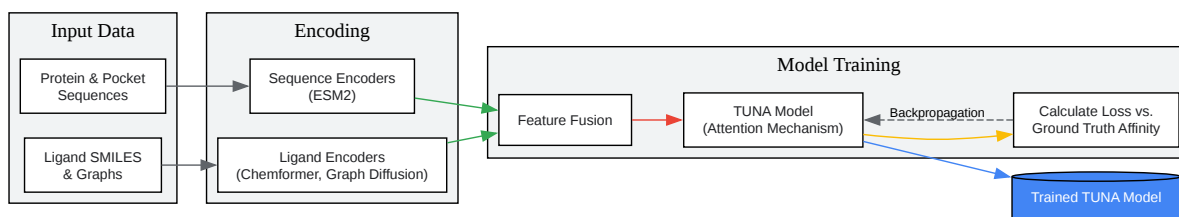
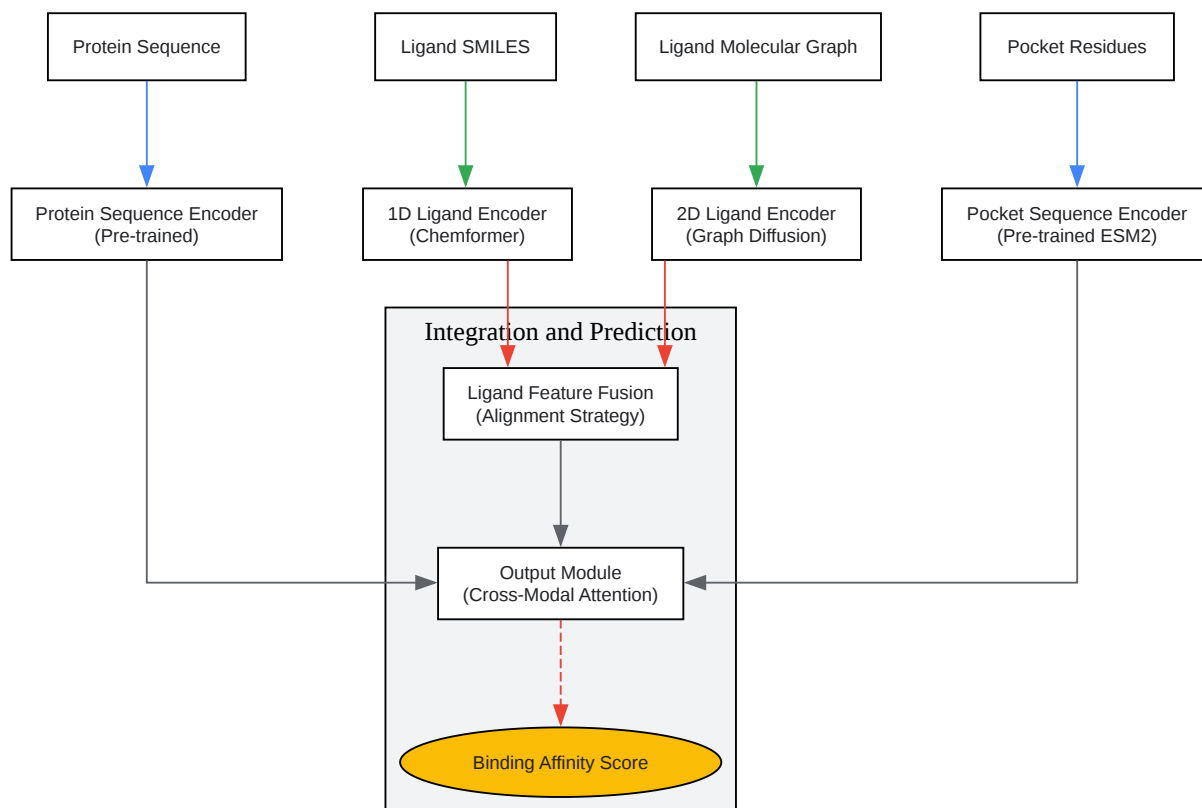
A distinct unified multimodal model, also named TUNA, exists for joint visual understanding and generation. This document focuses exclusively on the TUNA model designed for protein-ligand binding affinity prediction relevant to drug development.[2][3][4]

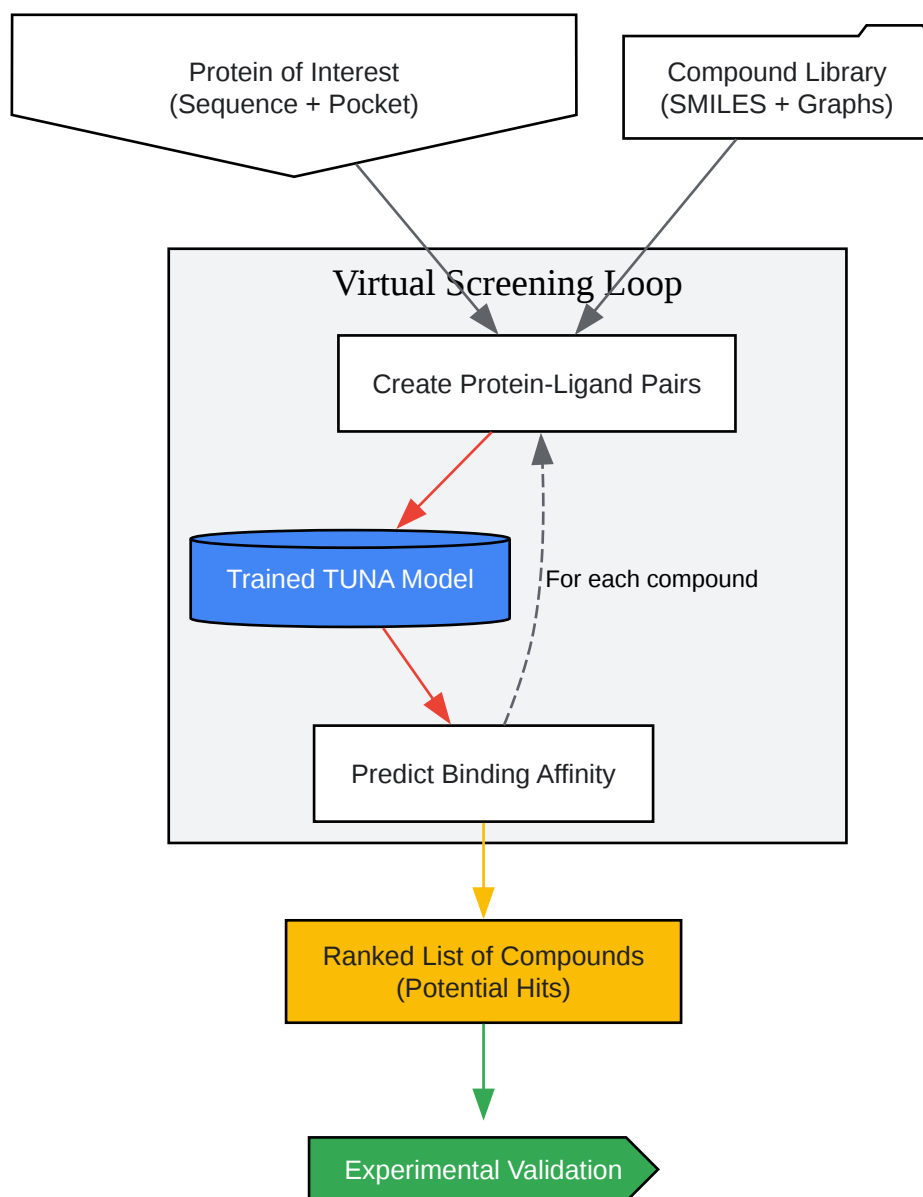
I. Model Architecture and Data Flow

The TUNA architecture is designed to process and integrate diverse biological data types through specialized feature extraction modules before fusing them for the final affinity prediction.

Core Components:

- **Protein Feature Extraction:** Utilizes embeddings from pre-trained protein sequence models to capture global features.
- **Pocket Feature Extraction:** Employs a pre-trained model (ESM2) specifically fine-tuned on pocket-derived sequences to encode the local binding site environment.[\[1\]](#)[\[5\]](#)
- **Ligand Feature Extraction:** A dual-stream module captures both symbolic and structural information from the ligand. One stream uses a Chemformer to encode the SMILES string, while the other uses a graph diffusion model to represent the 2D molecular graph.[\[1\]](#)[\[5\]](#)
- **Feature Fusion and Output:** The various feature representations are integrated through an output module that leverages cross-modal attention to predict the final binding affinity score.[\[1\]](#)





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